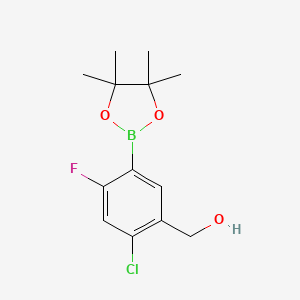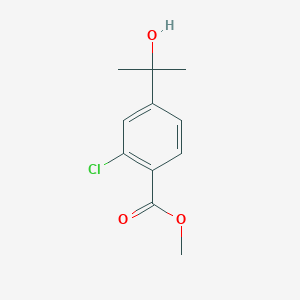![molecular formula C10H17N3 B15051707 (4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)
(4-Aminobutyl)[(pyridin-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobutyl)[(pyridin-2-yl)methyl]amine is a chemical compound with the molecular formula C10H16N2 It is characterized by the presence of an aminobutyl group attached to a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine typically involves the reaction of pyridine-2-carbaldehyde with 1,4-diaminobutane. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Aminobutyl)[(pyridin-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
(4-Aminobutyl)[(pyridin-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with target molecules, while the pyridin-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- (4-Aminobutyl)(methyl)[2-(pyridin-2-yl)ethyl]amine
- 4-(Aminomethyl)piperidine
- N-(pyridin-4-yl)pyridin-4-amine
Comparison: (4-Aminobutyl)[(pyridin-2-yl)methyl]amine is unique due to its specific combination of aminobutyl and pyridin-2-ylmethyl groups. This combination allows for distinct interactions with molecular targets, which can result in unique biological activities compared to similar compounds .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N'-(pyridin-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H17N3/c11-6-2-4-7-12-9-10-5-1-3-8-13-10/h1,3,5,8,12H,2,4,6-7,9,11H2 |
InChI Key |
MPQPYZYPJBRNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)


![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)

![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)



![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)
